
2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-phenylacetamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Pyrazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, phenyl rings, an amide group, and a tosyl group. These functional groups could potentially engage in various chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For instance, the amino groups might participate in nucleophilic substitution reactions, and the tosyl group could be a good leaving group .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Amino-Pyrazoles, including the compound , have been extensively studied in medicinal chemistry . They are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .
Anticancer Applications
Some amino-pyrazole compounds have shown potential in anticancer applications . For example, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1 H-pyrazole-4 carboxamide is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, that represents a major therapeutic target for B-cell-driven malignancies .
Anti-inflammatory Applications
Amino-pyrazole compounds have also been studied for their anti-inflammatory properties . The recent approval of Pirtobrutinib, an amino-pyrazole compound, for its anti-inflammatory properties demonstrates the potential of these compounds in this area .
Industrial and Agricultural Applications
Pyrazole compounds, including amino-pyrazoles, are used in industrial and agricultural applications . They are used in supramolecular and polymer chemistry, in the food industry, as cosmetic colorings, and as UV stabilizers .
Organic Chemistry
5-Amino-3-phenyl-1,2,4-thiadiazole, a compound similar to the one , is a significant organic compound extensively employed in diverse scientific research domains . It has found extensive use in scientific research applications due to its remarkable reactivity and stability .
Synthesis of Novel Compounds
Amino-pyrazole compounds are often used in the synthesis of novel compounds . For example, ethyl-4-(5,7-substituted-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamido)benzoate was synthesized using an aminopyrazole compound .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[5-amino-3-anilino-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-17-12-14-20(15-13-17)33(31,32)22-23(25)29(16-21(30)26-18-8-4-2-5-9-18)28-24(22)27-19-10-6-3-7-11-19/h2-15H,16,25H2,1H3,(H,26,30)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXYERAJSYPPOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2NC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


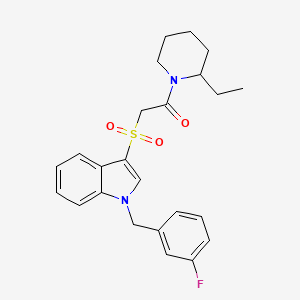
![4-Thiazolecarboxylic acid, 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2434434.png)
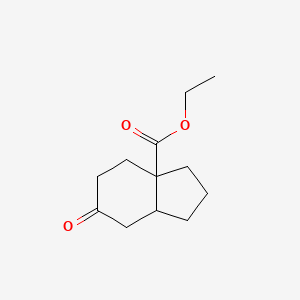
![2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]-N-(2-phenylpropyl)acetamide](/img/structure/B2434436.png)
![N-[(1,1-dioxothiolan-3-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B2434437.png)

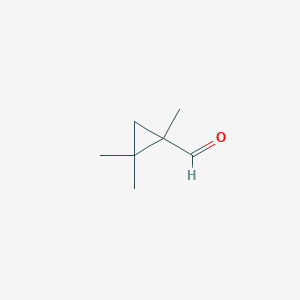

![1-methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2434446.png)
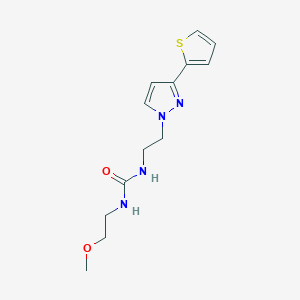
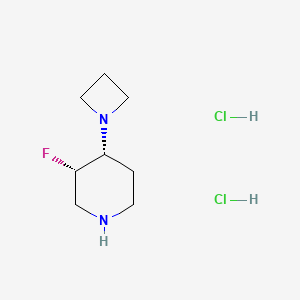
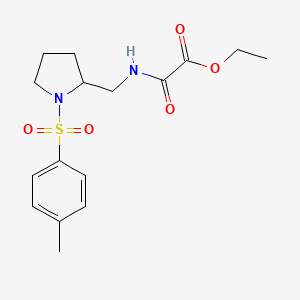
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-chlorophenyl)acetate](/img/structure/B2434454.png)